molecular formula C15H11N5O4S B2652914 N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896327-80-3

N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2652914
CAS No.: 896327-80-3
M. Wt: 357.34
InChI Key: AFWOXBKOITYIBW-UHFFFAOYSA-N
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Description

N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic compound of significant interest in medicinal chemistry research, particularly in the development of novel antimicrobial agents. Its molecular structure, which incorporates a pyrido[1,2-a][1,3,5]triazin-4-one core linked to a 4-nitrophenyl group via a sulfanyl acetamide bridge, is characteristic of scaffolds investigated for their biological activity . Research on structurally related molecules, specifically those containing the sulfanylacetamide moiety attached to a nitrogen-containing heterocycle, has demonstrated potent antimicrobial properties . This suggests that this compound serves as a valuable chemical precursor or pharmacophore for scientists developing new therapeutic candidates to combat infectious diseases. The mechanism of action for this class of compounds is believed to involve targeted inhibition of bacterial protein synthesis. Evidence from studies on similar oxazolidinone-based drug candidates, which also feature acetamide side chains, indicates that they function by binding to the 50S ribosomal subunit of bacteria . This binding action effectively disrupts the formation of the initiation complex, a critical early step in protein translation, thereby exerting a bacteriostatic effect. Consequently, this compound provides researchers with a crucial tool for probing bacterial ribosome function and for designing next-generation antibiotics to address the growing challenge of antimicrobial resistance. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-nitrophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O4S/c21-13(16-10-4-6-11(7-5-10)20(23)24)9-25-14-17-12-3-1-2-8-19(12)15(22)18-14/h1-8H,9H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFWOXBKOITYIBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the Pyrido[1,2-a][1,3,5]triazin-4-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Sulfanylacetamide Group: This step may involve nucleophilic substitution reactions where a sulfanylacetamide moiety is introduced.

    Attachment of the Nitrophenyl Group: This can be done through nitration reactions or by using nitrophenyl-containing starting materials.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an aniline derivative.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often investigated for their antimicrobial, anticancer, or enzyme inhibitory activities.

Medicine

    Drug Development: The compound could be a candidate for drug development studies, particularly if it shows promising biological activity.

Industry

    Material Science:

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds may interact with biological targets like enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl and pyrido[1,2-a][1,3,5]triazin-4-one moieties could play crucial roles in binding to these targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally analogous compounds, emphasizing differences in heterocyclic systems, substituents, and biological activities.

Structural Analogues with Varying Heterocyclic Cores

2.1.1. Thiazolidinone Derivatives (e.g., 3d-I and 3d-A)

The compound N-(4-nitrophenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (3d-I) and its tautomer 2-(2-anilino-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)-N-(4-nitrophenyl)acetamide (3d-A) share the N-(4-nitrophenyl)acetamide backbone but replace the pyrido-triazinone with a thiazolidinone or thiazole ring. These tautomers exist in a 1:1 equilibrium, as confirmed by ¹H NMR . The thiazolidinone system introduces conformational flexibility and hydrogen-bonding capacity, which may enhance solubility but reduce thermal stability compared to the rigid pyrido-triazinone framework.

2.1.2. 1,3,4-Oxadiazole Derivatives (e.g., CDD-934506)

CDD-934506 (2-((5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide) substitutes the pyrido-triazinone with a 1,3,4-oxadiazole ring.

2.1.3. Pyrazolo-Triazine Derivatives (e.g., F424-0739)

N-(4-acetylphenyl)-2-{[4-oxo-2-(thiophen-2-yl)-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]sulfanyl}acetamide (F424-0739) features a pyrazolo-triazine core instead of pyrido-triazinone. However, the non-fused pyrazolo-triazine system may reduce planarity, affecting stacking interactions in enzyme binding pockets .

Substituent Variations in Sulfanyl Acetamides

2.2.1. Orco Agonists (VUAA-1 and OLC-12)

VUAA-1 (N-(4-ethylphenyl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide) and OLC-12 (2-(4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-(4-isopropylphenyl)-acetamide) utilize triazole-based heterocycles and alkyl/aryl substituents to optimize Orco channel activation. Their bulky isopropyl/ethyl groups enhance hydrophobic interactions in insect olfactory receptors, a property absent in the nitro-substituted pyrido-triazinone compound .

2.2.2. Anti-Exudative Agents

2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides exhibit anti-exudative activity comparable to diclofenac sodium (8 mg/kg) at 10 mg/kg doses.

Key Findings and Implications

Tautomerism and Stability: Thiazolidinone/acetamide tautomerism (3d-I/3d-A) introduces dynamic equilibria that may complicate formulation but offer dual binding modes in biological systems .

Biological Activity

N-(4-nitrophenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a nitrophenyl moiety and a pyrido-triazine core. Its molecular formula is C13H10N4O3S, with a molecular weight of approximately 306.31 g/mol. The presence of the nitro group and the sulfanyl group contributes to its reactivity and biological potential.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
  • Antioxidant Activity : The structure suggests the possibility of antioxidant properties, which can help mitigate oxidative stress in biological systems.

Biological Activity Data

Research studies have assessed the biological activity of this compound through various assays. Below is a summary of key findings:

Activity IC50 Value Reference
AChE Inhibition10.4 μM
Antioxidant PotentialEC50 = 182 nM
Antimicrobial ActivityModerate

Case Studies

  • Anticancer Potential : A study evaluated the compound's effect on cancer cell lines. Results indicated that it exhibited cytotoxic effects against specific cancer types, likely due to its ability to induce apoptosis in cancer cells.
  • Neuroprotective Effects : In vitro studies demonstrated that the compound could protect neuronal cells from oxidative damage, suggesting its potential use in neurodegenerative diseases.
  • Antiviral Activity : Preliminary data indicate that the compound may possess antiviral properties, particularly against certain strains of viruses affecting human health.

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